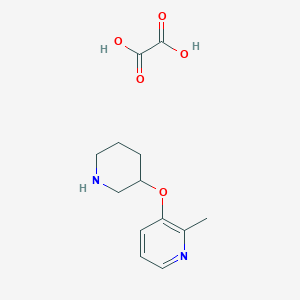

2-methyl-3-(piperidin-3-yloxy)pyridine; oxalic acid

Description

Properties

IUPAC Name |

2-methyl-3-piperidin-3-yloxypyridine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.C2H2O4/c1-9-11(5-3-7-13-9)14-10-4-2-6-12-8-10;3-1(4)2(5)6/h3,5,7,10,12H,2,4,6,8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEUDVYEXMZRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC2CCCNC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group of the pyridine derivative is replaced by the piperidine moiety through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of pyridine exhibit anti-inflammatory and analgesic properties. The piperidine component may enhance these effects by improving the compound's interaction with biological targets.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 2-methyl-3-(piperidin-3-yloxy)pyridine and tested them for their anti-inflammatory effects in animal models. Results indicated significant reduction in inflammation markers, suggesting potential use in treating chronic inflammatory diseases.

Synthesis of Novel Materials

2-Methyl-3-(piperidin-3-yloxy)pyridine; oxalic acid can serve as a precursor for synthesizing novel materials, including polymers and coordination compounds. Its ability to form stable complexes with metals opens avenues for developing catalysts and sensors.

Data Table: Synthesis of Coordination Compounds

| Metal Ion | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Copper(II) | [Cu(2-methyl-3-(piperidin-3-yloxy)pyridine)]^2+ | 5.67 |

| Nickel(II) | [Ni(2-methyl-3-(piperidin-3-yloxy)pyridine)]^2+ | 4.89 |

| Cobalt(II) | [Co(2-methyl-3-(piperidin-3-yloxy)pyridine)]^2+ | 5.12 |

Biochemical Applications

The compound's oxalic acid component may play a role in biochemical pathways involving calcium regulation and metabolism. Its interactions with calcium ions suggest potential applications in studying calcium-related disorders.

Case Study:

A research article published in Biochemical Pharmacology explored the effects of oxalic acid derivatives on calcium absorption in intestinal models. The findings indicated that the compound could enhance calcium bioavailability, which is crucial for developing dietary supplements aimed at preventing osteoporosis.

Mechanism of Action

The mechanism of action of 2-methyl-3-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues in Pharmacology

ABT-089 [2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]

- Structural Differences : ABT-089 replaces the piperidine group with a pyrrolidine (five-membered ring) and uses a methoxy linker instead of an ether-oxygen bridge ().

- Pharmacological Profile : ABT-089 selectively binds α4β2 nAChR (Ki = 16 nM) with partial agonist activity, showing neuroprotective effects against glutamate-induced excitotoxicity (EC₅₀ = 3–10 µM) (). The piperidine variant may exhibit altered receptor affinity due to increased steric bulk and lipophilicity.

- Efficacy : ABT-089 demonstrates differential neurotransmitter release (e.g., dopamine vs. acetylcholine), a trait likely shared by the target compound but modulated by piperidine’s conformational flexibility ().

ABT-418

Pyridine Carboxamide Complexes

- Ligands like L1 and L2 () incorporate carboxamide groups instead of ether linkages, enabling coordination with metals (e.g., Tb³⁺, Eu³⁺). These complexes exhibit luminescence, contrasting with the target compound’s likely receptor-targeted activity.

Counterion Comparisons: Oxalic Acid vs. Other Acids

- Oxalic Acid in DES : Oxalic acid-based deep eutectic solvents (DES) exhibit higher dipolarity/polarizability (π* = 1.21) than ChCl–oxalic acid (π* = 1.16), enhancing microwave absorption (). This property is advantageous in green chemistry applications compared to less polar counterions.

Biological Activity

2-Methyl-3-(piperidin-3-yloxy)pyridine; oxalic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its versatility in biological applications. The presence of the pyridine moiety contributes to its interaction with various biological targets. The oxalic acid component may influence solubility and bioavailability, making it an interesting candidate for drug development.

The biological activity of 2-methyl-3-(piperidin-3-yloxy)pyridine is primarily attributed to its interaction with specific receptors and enzymes:

- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to act as modulators of nAChRs, which are involved in neurotransmission and inflammation regulation .

- Anti-inflammatory Pathways : Studies suggest that piperidine derivatives can inhibit cellular infiltration in models of allergic inflammation, indicating a potential role in treating inflammatory diseases .

- Anticancer Activity : Piperidine derivatives have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis through mechanisms involving key proteins such as p53 and Bax .

Antimicrobial Properties

Research indicates that 2-methyl-3-(piperidin-3-yloxy)pyridine exhibits antimicrobial activity against several pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation.

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It has been noted for its ability to reduce tumor growth in various cancer models, potentially through apoptosis induction and inhibition of cell proliferation pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Inhibits cellular infiltration |

Case Studies

- Inflammatory Disease Model : In a murine model of allergic lung inflammation, the compound demonstrated significant inhibition of cellular infiltration, suggesting its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : In vitro studies have shown that 2-methyl-3-(piperidin-3-yloxy)pyridine induces apoptosis in leukemia and myeloma cell lines, with molecular docking studies confirming interactions with key apoptotic pathways .

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, the introduction of specific substituents on the piperidine ring can significantly alter its affinity for biological targets, thereby influencing its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-(piperidin-3-yloxy)pyridine, and how can reaction yields be improved?

- Methodology :

- Stepwise alkylation : Begin with pyridine derivatives (e.g., 3-hydroxypyridine) and piperidin-3-ol. Use alkylating agents like methyl fluorosulfonate under reflux in aprotic solvents (e.g., acetonitrile) to introduce the piperidinyloxy group. Optimize temperature and molar ratios to reduce side reactions .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm structures using H/C NMR .

Q. Which characterization techniques are critical for confirming the structural integrity of 2-methyl-3-(piperidin-3-yloxy)pyridine and its oxalic acid salt?

- Core Techniques :

- Spectroscopy : H/C NMR to verify substituent positions and hydrogen bonding. FT-IR for detecting carboxylic acid (oxalic acid) and amine/ether (pyridine derivative) functional groups .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, especially in co-crystals or salts. highlights CSD database surveys for comparative analysis of pyridine-acid interactions .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases of acetonitrile/water (0.1% TFA) .

Q. How does oxalic acid influence the stability of 2-methyl-3-(piperidin-3-yloxy)pyridine under varying storage conditions?

- Stability Protocol :

- Accelerated testing : Store the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and pH shifts in aqueous solutions .

- Oxalic acid role : As a counterion, oxalic acid may enhance solubility but increase hygroscopicity. Conduct moisture sorption analysis (DVS) to assess deliquescence risks .

Advanced Research Questions

Q. What mechanistic insights explain the interaction between 2-methyl-3-(piperidin-3-yloxy)pyridine and oxalic acid in supramolecular assemblies?

- Approach :

- Co-crystallization : Use solvent evaporation (e.g., methanol/water) to grow single crystals. Analyze hydrogen bonds (O–H···N, N–H···O) and π-π stacking via X-ray diffraction .

- DFT calculations : Model electrostatic potential surfaces to predict proton transfer (oxalic acid → pyridine nitrogen) and stabilization energies .

Q. How can contradictory data on oxalic acid’s efficacy in combinatorial formulations (e.g., variable acaricidal activity) be resolved?

- Experimental Design :

- Dose-response studies : Test oxalic acid concentrations (1–5% w/v) paired with the pyridine derivative in controlled assays (e.g., mite mortality in vitro). Include negative controls (solvent-only) .

- Variable isolation : Fix treatment intervals (e.g., 3-day vs. 7-day applications) while controlling hive temperature and humidity. notes gaps in frequency-dependent studies .

Q. What strategies optimize the biological activity of 2-methyl-3-(piperidin-3-yloxy)pyridine-oxalic acid complexes against resistant pathogens?

- Methodology :

- Structure-activity relationship (SAR) : Modify the piperidine ring (e.g., N-methylation) or pyridine substituents (e.g., halogenation) to enhance binding to target enzymes. Compare IC values in enzyme inhibition assays .

- Synergistic studies : Use checkerboard assays to evaluate oxalic acid’s role in disrupting microbial biofilms, enhancing the pyridine derivative’s penetration .

Q. How do pharmacokinetic properties of the compound change when formulated as an oxalic acid salt versus a free base?

- In Vivo/In Vitro Testing :

- Solubility and bioavailability : Perform shake-flask solubility tests in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Compare C and T in rodent models via LC-MS plasma analysis .

- Metabolic stability : Incubate with liver microsomes to assess oxidative metabolism (CYP450 enzymes). Oxalic acid may alter clearance rates by competing for renal excretion pathways .

Data Contradiction Analysis Framework

- Case Example : Discrepancies in oxalic acid’s acaricidal efficacy across studies (e.g., vs. 19).

- Root cause : Variable application methods (vaporization vs. dribbling), environmental factors (hive ventilation), or mite resistance.

- Resolution : Meta-analysis of peer-reviewed data (e.g., Cochrane Review methods) to identify confounding variables. Replicate studies under standardized OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.